![molecular formula C17H24N2 B14590668 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole CAS No. 61055-78-5](/img/structure/B14590668.png)
1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole is a synthetic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole typically involves the cyclization of amido-nitriles or the use of isocyanide insertion into alcohols followed by cycloaddition with benzyl isocyanide derivatives . These reactions are often catalyzed by metals such as nickel or copper and can be performed under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production of imidazole derivatives, including this compound, often employs solvent-free microwave-assisted synthesis or multicomponent reactions. These methods are efficient and environmentally friendly, providing high yields and broad functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents, alkyl halides, and acyl chlorides.
Major Products: The major products formed from these reactions include substituted imidazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing various biochemical pathways. This compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness: 1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole stands out due to its unique substitution pattern, which imparts specific chemical and biological properties.
Propriétés
Numéro CAS |
61055-78-5 |
|---|---|
Formule moléculaire |
C17H24N2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-[2-(2,6-dimethylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C17H24N2/c1-4-5-9-16(12-19-11-10-18-13-19)17-14(2)7-6-8-15(17)3/h6-8,10-11,13,16H,4-5,9,12H2,1-3H3 |
Clé InChI |
GQUXHBVEGCZXDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
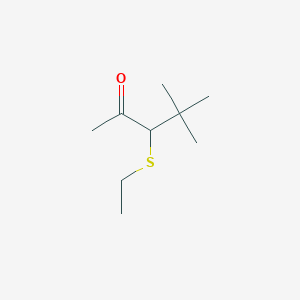
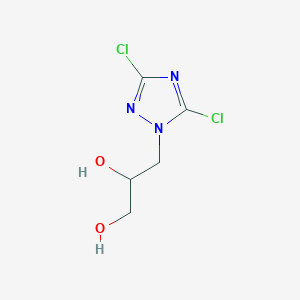



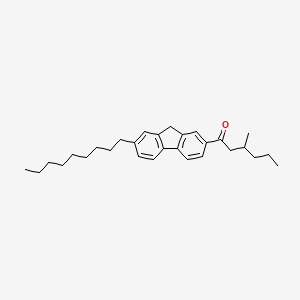
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
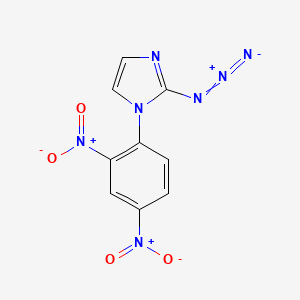


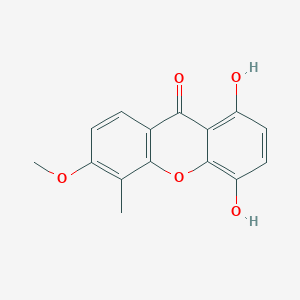
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
![(4aS,7aS)-7a-Methylhexahydrocyclopenta[c]pyran-3,5-dione](/img/structure/B14590662.png)
